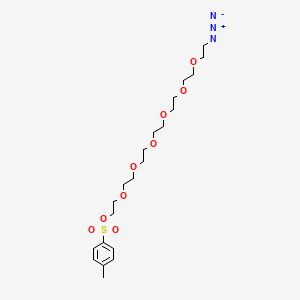

Azide-PEG7-Tos

描述

准备方法

Synthetic Routes and Reaction Conditions

Azide-PEG7-Tos is synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and tosyl chloride. The general synthetic route involves:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with tosyl chloride in the presence of a base such as triethylamine. This forms the tosylated polyethylene glycol intermediate.

Azidation: The tosylated intermediate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group, yielding this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing bulk reactors to handle large volumes of reagents and solvents.

Purification: Employing techniques such as column chromatography and recrystallization to achieve high purity levels.

Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product

化学反应分析

Click Chemistry via Azide-Alkyne Cycloaddition

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages . This reaction is highly selective and proceeds under mild aqueous conditions, making it ideal for bioconjugation.

Mechanism and Conditions

- Reactants: Terminal alkynes (e.g., DBCO, BCN) or strained cyclooctynes.

- Catalyst: Cu(I) (e.g., CuSO₄ with sodium ascorbate) or copper-free alternatives for sensitive systems .

- Conditions: Room temperature, pH 6–8, water or organic solvents (e.g., DMSO, THF) .

| Application | Example | Source |

|---|---|---|

| Protein Conjugation | Linking antibodies to fluorescent dyes via triazole linkage | |

| Surface Functionalization | Immobilizing biomolecules on nanoparticles |

Nucleophilic Substitution via Tosyl Group

The tosyl group (-OTs) acts as a superior leaving group in SN₂ reactions, enabling displacement by nucleophiles such as amines, thiols, or hydroxyls .

Mechanism and Scope

- Nucleophiles: Amines (primary/secondary), thiols, azides, or hydroxyls.

- Conditions: Polar aprotic solvents (e.g., DMF, DMSO), room temperature or mild heating (40–60°C) .

| Reaction Type | Example Product | Yield | Source |

|---|---|---|---|

| Amine Substitution | Azide-PEG7-NH₂ (after tosyl displacement) | >90% | |

| Thiol Coupling | Azide-PEG7-SH (for thiophilic conjugation) | 85–95% |

Reduction of Azide to Primary Amine

The azide group can be reduced to a primary amine (-NH₂) using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

Key Protocols

- LiAlH₄ Reduction:

Conditions: Anhydrous THF or ether, 0–25°C, 2–6 hours . - Hydrogenation:

Conditions: 1–3 atm H₂, RT, methanol/water .

| Method | Reaction Time | Yield | Purity | Source |

|---|---|---|---|---|

| LiAlH₄ | 4 hours | 85% | ≥95% | |

| H₂/Pd | 12 hours | 92% | ≥98% |

Sequential Functionalization Strategies

This compound enables multi-step conjugation by leveraging both functional groups. For example:

- CuAAC with an alkyne-functionalized drug.

- SN₂ substitution of the tosyl group with a targeting ligand .

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents/Conditions | Applications |

|---|---|---|---|

| Azide (-N₃) | CuAAC | CuSO₄, sodium ascorbate, RT | Bioconjugation, drug delivery |

| Tosyl (-OTs) | SN₂ substitution | Amines/thiols, DMF, 40–60°C | Ligand attachment, PEGylation |

科学研究应用

Azide-PEG7-Tos has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins by the ubiquitin-proteasome system

Biology: Employed in bio-conjugation techniques to label biomolecules with fluorescent probes or other tags.

Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.

Industry: Applied in the production of advanced materials and nanotechnology.

作用机制

Azide-PEG7-Tos functions primarily as a linker in PROTACs. The azide group enables click chemistry reactions, allowing for the attachment of various ligands. In PROTACs, one ligand targets an E3 ubiquitin ligase, while the other binds to the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .

相似化合物的比较

Similar Compounds

Azide-PEG4-Tos: A shorter PEG linker with similar functional groups.

Azide-PEG12-Tos: A longer PEG linker with similar functional groups.

Azide-PEG7-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of a tosyl group

Uniqueness

Azide-PEG7-Tos is unique due to its optimal PEG length, which provides a balance between solubility and flexibility. The combination of azide and tosyl groups allows for versatile applications in click chemistry and nucleophilic substitution reactions, making it a valuable tool in various fields of research .

生物活性

Azide-PEG7-Tos is a specialized polyethylene glycol (PEG) derivative that incorporates an azide group and a tosyl group, making it a valuable compound in bioconjugation and drug delivery systems. Its unique structure enables it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is essential for creating stable and specific conjugates in biochemical research. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

Structure Overview

This compound consists of:

- Azide Group : Provides reactivity for click chemistry.

- Tosyl Group : Enhances solubility and facilitates the attachment of biomolecules.

- PEG Spacer : Increases hydrophilicity and improves solubility in aqueous environments.

Molecular Characteristics

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₉N₃O₇S |

| Molecular Weight | 353.38 g/mol |

| Solubility | Highly soluble in water due to PEG |

Click Chemistry

The azide group in this compound allows it to undergo CuAAC, a reaction that forms 1,2,3-triazoles through the coupling of azides with alkynes. This reaction is notable for its efficiency and specificity, making it a preferred method for bioconjugation. The reaction can be summarized as follows:

This mechanism is critical in developing targeted drug delivery systems where precise attachment of therapeutic agents to specific targets is required.

Applications

- Bioconjugation : this compound is widely used to create stable conjugates with proteins, antibodies, or other biomolecules.

- Drug Delivery Systems : The compound enhances the solubility and stability of drugs while allowing for controlled release mechanisms through the cleavage of the tosyl group under specific conditions.

- PROTAC Technology : It plays a significant role in proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins associated with various diseases, including cancer.

Study 1: PROTAC Development

In a study exploring the efficacy of PROTACs using this compound as a linker, researchers demonstrated that the compound significantly improved the degradation efficiency of target proteins when conjugated with specific ligands. The use of this compound allowed for rapid assembly and effective targeting, leading to enhanced therapeutic outcomes in cancer models.

Study 2: Drug Delivery Enhancement

Another research project investigated the use of this compound in formulating nanoparticles for drug delivery. The results indicated that the incorporation of this compound into lipid nanoparticles improved their circulation time and cellular uptake due to its hydrophilic properties. The study highlighted that the controlled release mechanisms facilitated by the tosyl group contributed to better therapeutic efficacy.

Comparative Analysis with Similar Compounds

To understand the advantages of this compound, it is useful to compare it with other PEG derivatives used in bioconjugation:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| This compound | Azide, Tosyl | High solubility; efficient click chemistry |

| Tos-PEG6-t-butyl ester | Tosyl, t-butyl ester | Controlled release; versatile for drug delivery |

| N-(Mal-PEG6)-N-bis(PEG3-Boc) | Maleimide, Boc | Reactive towards thiols; used in PROTACs |

属性

IUPAC Name |

2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O9S/c1-20-2-4-21(5-3-20)34(25,26)33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-23-24-22/h2-5H,6-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELWUEFVUUJRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。